molecular formula C16H26O B1332393 10-Phenyl-1-decanol CAS No. 62607-69-6

10-Phenyl-1-decanol

Cat. No.: B1332393
CAS No.: 62607-69-6
M. Wt: 234.38 g/mol
InChI Key: WNFXODBOMMSELY-UHFFFAOYSA-N
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Description

10-Phenyl-1-decanol is an organic compound belonging to the class of alcohols It features a phenyl group attached to the tenth carbon of a decanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Phenyl-1-decanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with decanal to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 10-Phenyl-1-decanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature to achieve the reduction of the ketone to the alcohol.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 10-Phenyl-1-decanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 10-Phenyl-1-decanone.

    Reduction: this compound can be reduced to 10-Phenyl-decane.

    Substitution: 10-Phenyl-1-chlorodecane.

Scientific Research Applications

10-Phenyl-1-decanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 10-Phenyl-1-decanol involves its interaction with cellular membranes and proteins. The phenyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

    1-Decanol: A straight-chain alcohol with similar properties but lacks the phenyl group.

    10-Phenyl-1-decanone: The oxidized form of 10-Phenyl-1-decanol.

    Phenylmethanol: A simpler alcohol with a phenyl group attached to a single carbon.

Uniqueness: this compound stands out due to the presence of both a long aliphatic chain and a phenyl group, which imparts unique physicochemical properties. This combination enhances its solubility in organic solvents and its potential interactions with biological membranes, making it valuable in various applications.

Properties

IUPAC Name

10-phenyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFXODBOMMSELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340961
Record name 10-Phenyl-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62607-69-6
Record name 10-Phenyl-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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